molecular formula C14H17ClN2 B12697442 2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride CAS No. 92446-57-6

2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride

Cat. No.: B12697442
CAS No.: 92446-57-6
M. Wt: 248.75 g/mol
InChI Key: OOYHTKAIYUJMLM-UHFFFAOYSA-N
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Description

2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride is a heterocyclic organic compound. It is known for its complex structure, which includes an indole moiety fused with a naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride is unique due to its specific ring structure and the presence of both indole and naphthyridine moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

92446-57-6

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12;/h1-2,4,6,12,15H,3,5,7-9H2;1H

InChI Key

OOYHTKAIYUJMLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CCN2)C4=CC=CC=C4N3C1.Cl

Origin of Product

United States

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